![molecular formula C14H32ClN5 B8045768 dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an organophosphate oxoanion that is the dianion of alpha-D-mannose 1-phosphate . This compound plays a significant role in various biochemical processes and is a key intermediate in the metabolism of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of alpha-D-mannose 1-phosphate typically involves the phosphorylation of mannose. One common method is the reaction of mannose with phosphoric acid under controlled conditions to yield the phosphate ester. The reaction is usually carried out in an aqueous medium with the pH carefully adjusted to optimize the yield.
Industrial Production Methods
In industrial settings, the production of alpha-D-mannose 1-phosphate can be scaled up using similar phosphorylation reactions. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Alpha-D-mannose 1-phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose acids, while reduction can produce mannose alcohols.
科学研究应用
Alpha-D-mannose 1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Research into its role in metabolic pathways can lead to insights into various diseases, including metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of alpha-D-mannose 1-phosphate involves its role as an intermediate in the glycolysis and gluconeogenesis pathways. It is phosphorylated by specific kinases to form mannose-6-phosphate, which then enters various metabolic pathways. The molecular targets include enzymes such as phosphomannose isomerase and phosphomannomutase, which are crucial for its conversion and utilization in the cell.
相似化合物的比较
Alpha-D-mannose 1-phosphate can be compared with other similar compounds such as:
Glucose 1-phosphate: Both are phosphorylated sugars but differ in their specific roles and pathways in metabolism.
Fructose 1-phosphate: Another phosphorylated sugar with distinct metabolic functions.
Galactose 1-phosphate: Similar in structure but involved in different metabolic pathways.
The uniqueness of alpha-D-mannose 1-phosphate lies in its specific role in mannose metabolism and its importance in the synthesis of glycoproteins and glycolipids.
属性
IUPAC Name |
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
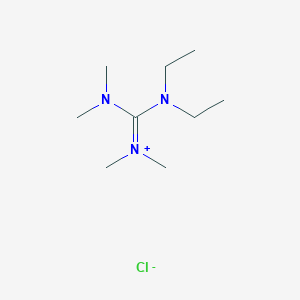
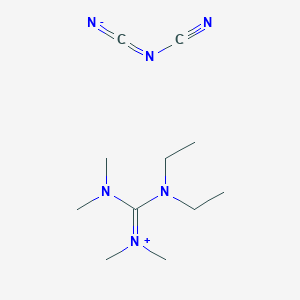
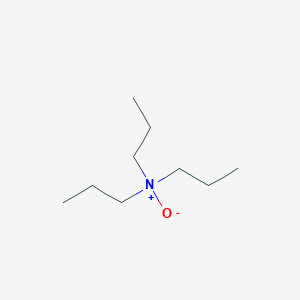
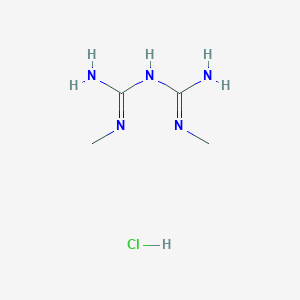
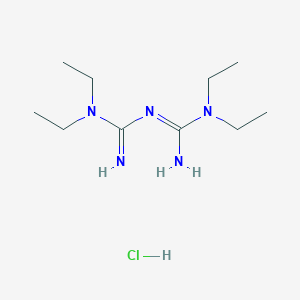
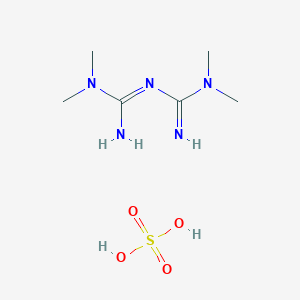
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
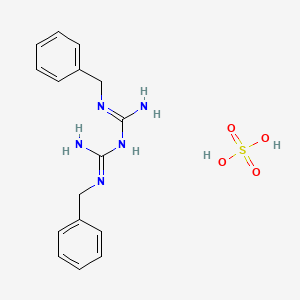
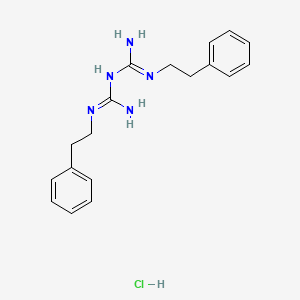
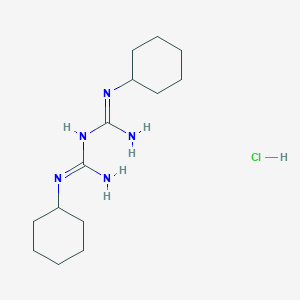
![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)
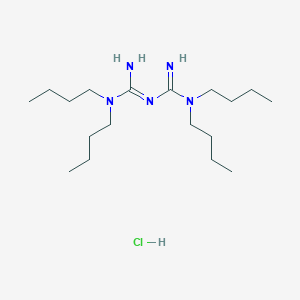
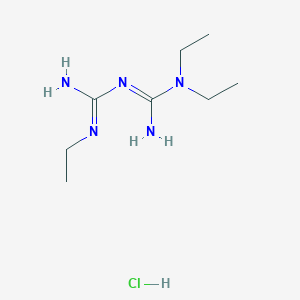
![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)
